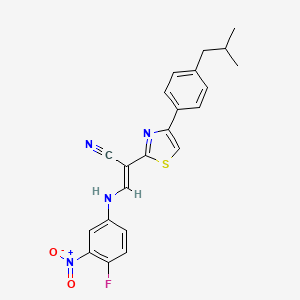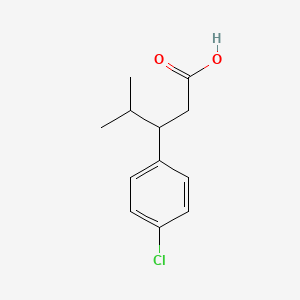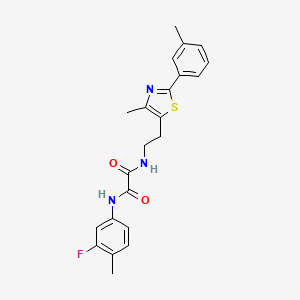![molecular formula C40H24Cl2N2O4 B2997937 N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide CAS No. 215726-51-5](/img/structure/B2997937.png)
N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N’-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide” is a perylene dicarboximide derivative. Perylene dicarboximides are a class of organic compounds known for their high thermal and photochemical stability, and their strong absorption and fluorescence emission in the visible region of the light spectrum . They are used in a variety of applications, including organic electronics and fluorescent dyes .
Chemical Reactions Analysis
Perylene dicarboximides are generally stable and do not undergo many reactions. They can participate in reactions typical of imides and aromatic compounds, such as acylation or halogenation .Scientific Research Applications
Perovskite Solar Cells (PSCs)
Overview: Organic small molecules serve as crucial hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Let’s explore how this compound contributes to PSC technology.
Design and Computational Investigation:Researchers have designed two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs : Researchers have designed two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs: CP1 and CP2 . These HTMs feature different conjugated π-bridge cores of fused aromatic rings. Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) indicate that CP1 and CP2 exhibit improved properties compared to the parent HTM, H101. These properties include enhanced stability and high hole mobility .
Experimental Validation: To validate the computational model, CP1 and CP2 were synthesized and applied in PSC devices. The experimental results closely match the theoretical predictions. Specifically:
- CP1’s high hole mobility and uniform film morphology contribute to its superior performance, leading to a higher fill factor .
Organic Synthesis and Selenium Chemistry
Reaction with Secondary Amines: The compound reacts with secondary amines (e.g., morpholine and benzohydrazide) on their nitrogen atoms to form bis[2-(N-morpholinecarbamoyl)]phenyl and bis[2-(N-benzamidecarbamoyl)]phenyl diselenides .
Metalloclusters and Catalysis
Controlled Cluster Compositions: While not directly related to this compound, controlled cluster compositions play essential roles in catalysis and materials science. Metalloclusters are challenging to synthesize, but recent strategies aim to improve their accessibility and utility .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7,18-bis[2-(4-chlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24Cl2N2O4/c41-23-5-1-21(2-6-23)17-19-43-37(45)29-13-9-25-27-11-15-31-36-32(40(48)44(39(31)47)20-18-22-3-7-24(42)8-4-22)16-12-28(34(27)36)26-10-14-30(38(43)46)35(29)33(25)26/h1-16H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDATNMVYLQQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=C(C=C9)Cl)C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone](/img/structure/B2997856.png)
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2997858.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2997860.png)

![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2997865.png)

![{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate](/img/structure/B2997867.png)
![3-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2997870.png)


![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide](/img/structure/B2997874.png)
![1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide](/img/structure/B2997875.png)